

# A Preclinical and Clinical Showdown: ABBV-467 and Venetoclax in Acute Myeloid Leukemia

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## Compound of Interest

Compound Name: ABBV-467

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the MCL-1 inhibitor **ABBV-467** and the BCL-2 inhibitor venetoclax, two key agents in the evolving landscape of Acute Myeloid Leukemia (AML) treatment. While venetoclax has established itself as a cornerstone of therapy for certain AML patient populations, **ABBV-467** has shown promise in preclinical models, particularly in overcoming resistance mechanisms. This document synthesizes available preclinical and clinical data to illuminate their respective mechanisms, efficacy, and experimental underpinnings.

## At a Glance: Key Efficacy Data

The following tables summarize the quantitative data from preclinical and clinical studies of **ABBV-467** and venetoclax in AML. It is crucial to note that the data for **ABBV-467** is primarily from preclinical models, while venetoclax data is derived from extensive clinical trials.

Table 1: Preclinical Efficacy of ABBV-467 in AML Models

Metric	Result
Binding Affinity (Ki) for MCL-1	<0.01 nM[1][2]
Cellular Activity (EC50) in MV4-11 AML cell line	3.91 nM[1]
Tumor Growth Inhibition (in combination with venetoclax and 5-azacitidine) in OCI-AML2 xenograft model	99% (p<0.00001)[1]

Table 2: Clinical Efficacy of Venetoclax in AML Patients

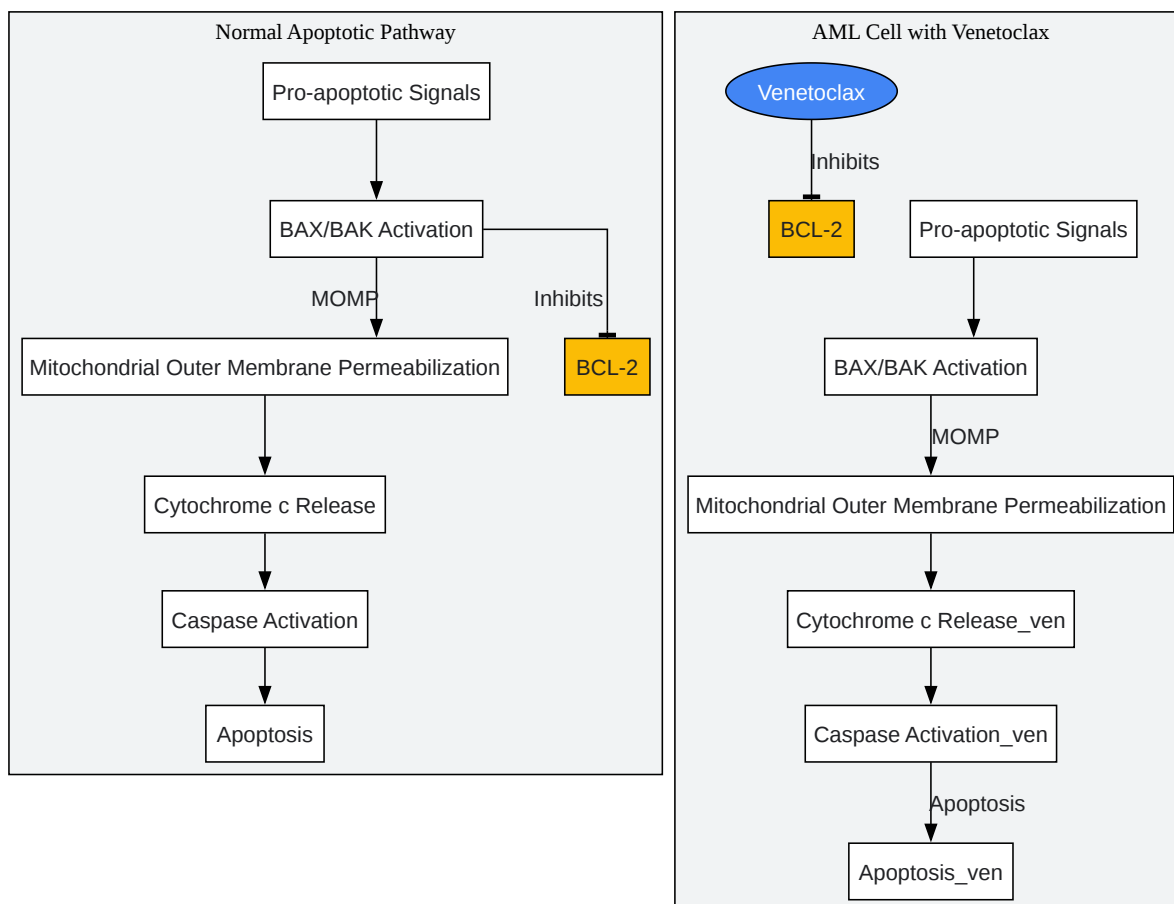
Metric	Result
Overall Response Rate (ORR) - Monotherapy (Relapsed/Refractory AML)	19%[3][4]
Composite Complete Remission (CR/CRi) Rate (with Azacitidine, VIALE-A trial)	66.4%[5]
Median Overall Survival (mOS) (with Azacitidine, VIALE-A trial)	14.7 months[3][5][6]
Composite Complete Remission (CR/CRi) Rate (with Low-Dose Cytarabine, VIALE-C trial)	48%[3]
Median Overall Survival (mOS) (with Low-Dose Cytarabine, VIALE-C trial)	8.4 months[7][8]
CR/CRi in IDH1/2 mutated patients (with Low-Dose Cytarabine)	72%[4]
Composite CR Rate (with 7+3 Chemotherapy, Phase Ib)	85%[9]

## Delving into the Mechanisms: Distinct Roles in Apoptosis

Both **ABBV-467** and venetoclax function by promoting apoptosis in cancer cells, but they target different members of the B-cell lymphoma 2 (BCL-2) family of proteins, which are key regulators of programmed cell death.

### Venetoclax: A BCL-2 Antagonist

Venetoclax is a selective inhibitor of BCL-2, an anti-apoptotic protein that is often overexpressed in AML cells.<sup>[10]</sup> By binding to BCL-2, venetoclax displaces pro-apoptotic proteins like BIM and BAX, which can then initiate the mitochondrial pathway of apoptosis, leading to cancer cell death.<sup>[11][12][13]</sup>

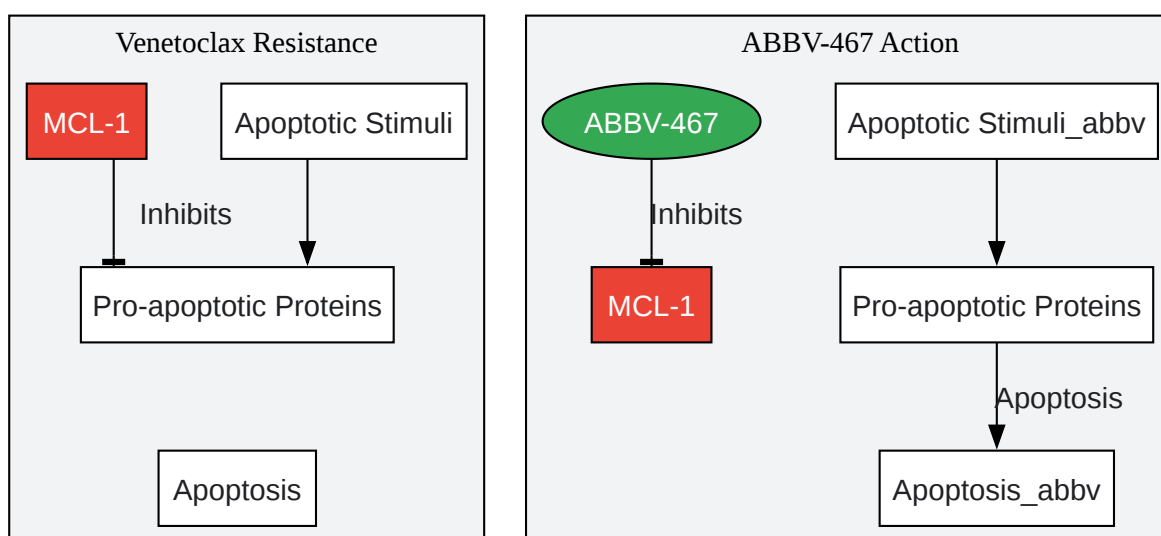


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**Figure 1.** Mechanism of action of venetoclax in inducing apoptosis.

**ABBV-467: Targeting the MCL-1 Resistance Pathway**

**ABBV-467** is a selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), another key anti-apoptotic protein.[14] Overexpression of MCL-1 is a known mechanism of resistance to chemotherapy and to BCL-2 inhibitors like venetoclax.[15] By inhibiting MCL-1, **ABBV-467** can restore the apoptotic pathway in cells that have become dependent on this protein for survival. [14]



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**Figure 2.** ABBV-467 targets the MCL-1 resistance pathway.

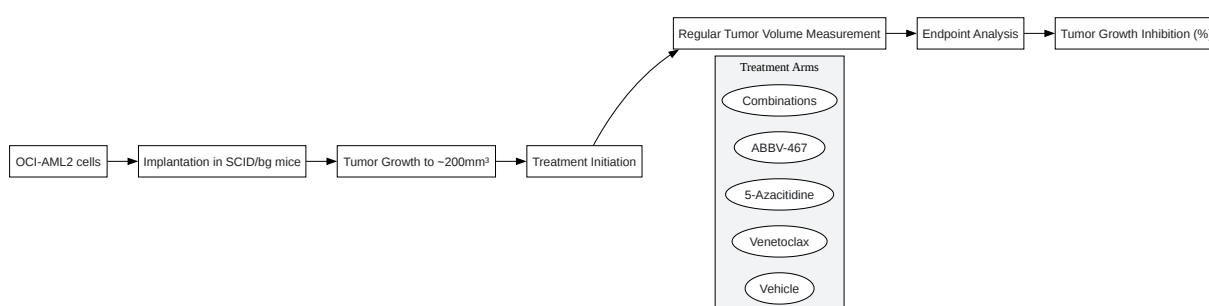
## Experimental Protocols: A Look Under the Hood

The following provides an overview of the methodologies employed in the key preclinical and clinical studies cited.

### Preclinical Xenograft Model for **ABBV-467** Efficacy

- Model: OCI-AML2 human AML xenograft model in SCID/bg mice.[15]

- Treatment Groups:
  - Vehicle control
  - Venetoclax (daily oral administration)
  - 5-azacitidine (once weekly intraperitoneal injection)
  - **ABBV-467** (intermittent intravenous administration)
  - Combinations of the above agents.[1][15]
- Procedure: Treatment was initiated when tumors reached a volume of approximately 200 mm<sup>3</sup>. Tumor volume was measured regularly to assess treatment efficacy.[15][16]
- Endpoint: Tumor growth inhibition was calculated as the percentage difference in tumor volume between treated and vehicle control groups.[1]



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**Figure 3.** Workflow for preclinical xenograft studies of **ABBV-467**.

#### VIALE-A Phase III Clinical Trial for Venetoclax

- Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[3]
- Patient Population: Treatment-naïve AML patients ineligible for intensive chemotherapy.[3][6]
- Treatment Arms:
  - Venetoclax in combination with azacitidine.
  - Placebo in combination with azacitidine.[3][5]
- Primary Endpoints: Overall survival (OS) and composite complete remission (CR/CRi) rate. [5]
- Methodology: Patients were randomized to receive either venetoclax or placebo, both in combination with a standard regimen of azacitidine. Efficacy was assessed based on response rates and survival outcomes.

## Discussion and Future Outlook

The available data highlights the distinct but potentially complementary roles of **ABBV-467** and venetoclax in the treatment of AML. Venetoclax, in combination with hypomethylating agents, has significantly improved outcomes for older or unfit patients with newly diagnosed AML.[3][6] However, resistance, often mediated by MCL-1 upregulation, remains a significant clinical challenge.

Preclinical data for **ABBV-467** is encouraging, demonstrating potent single-agent activity in MCL-1 dependent models and significant synergy when combined with venetoclax in AML xenografts.[1] This suggests a rational therapeutic strategy of combining BCL-2 and MCL-1 inhibitors to overcome resistance and deepen responses.

However, the clinical development of **ABBV-467** has been hampered by observations of cardiac toxicity, with increases in cardiac troponin levels seen in a first-in-human trial in multiple

myeloma patients.[17][18][19] This on-target toxicity may be a class effect for MCL-1 inhibitors and poses a significant hurdle for the future clinical application of **ABBV-467** and similar agents.[17][18]

Further research is warranted to mitigate the cardiotoxicity of MCL-1 inhibitors and to clinically validate the promising preclinical findings of dual BCL-2/MCL-1 inhibition in AML. The development of next-generation MCL-1 inhibitors with improved safety profiles will be critical to realizing the full therapeutic potential of this approach.

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